molecular formula C15H21N5OS B2873151 3-[2-(4-ethylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one CAS No. 896707-78-1

3-[2-(4-ethylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one

Cat. No.: B2873151
CAS No.: 896707-78-1
M. Wt: 319.43
InChI Key: DVJSRZWCQYTVEJ-UHFFFAOYSA-N
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Description

The compound is a pyrido[2,3-d]pyrimidin-4-one derivative, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .

Scientific Research Applications

N-dealkylation of Arylpiperazine Derivatives

Arylpiperazine derivatives, which share structural motifs with the queried compound, have been clinically applied for treating depression, psychosis, or anxiety. These derivatives, including buspirone and trazodone, undergo extensive metabolism, leading to the formation of 1-aryl-piperazines. These metabolites affect serotonin receptor-related effects in humans and animals, highlighting the importance of structural analogs in pharmacology and their role in developing therapeutic agents (Caccia, 2007).

Hybrid Catalysts in Pyrimidine Synthesis

Pyrimidine cores are crucial for medicinal and pharmaceutical industries due to their synthetic applications and bioavailability. Research on pyranopyrimidine scaffolds, which are structurally related to the queried compound, focuses on their synthesis using various hybrid catalysts. These catalysts facilitate the development of lead molecules, showcasing the role of structural analogs in drug discovery and chemical synthesis (Parmar, Vala, & Patel, 2023).

Pyrimidine Derivatives in Anti-inflammatory and Anticancer Applications

Pyrimidines exhibit a wide range of pharmacological effects, including anti-inflammatory and anticancer activities. Recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives underscore their medicinal value. These studies provide insights into the mechanisms through which pyrimidines modulate the expression and activities of key inflammatory mediators, further highlighting the therapeutic potential of compounds with pyrimidine cores (Rashid et al., 2021).

Future Directions

Future research on this compound could involve synthesizing it and characterizing its structure, studying its reactivity, and testing its biological activity. This could potentially lead to the discovery of new medicinal properties .

Biochemical Analysis

Biochemical Properties

It is believed to interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

The effects of 3-(2-(4-ethylpiperazin-1-yl)ethyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one on various types of cells and cellular processes are still being studied . It is thought to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 3-(2-(4-ethylpiperazin-1-yl)ethyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that 3-(2-(4-ethylpiperazin-1-yl)ethyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one is involved in, including any enzymes or cofactors that it interacts with, are currently being studied . This includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

3-[2-(4-ethylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5OS/c1-2-18-6-8-19(9-7-18)10-11-20-14(21)12-4-3-5-16-13(12)17-15(20)22/h3-5H,2,6-11H2,1H3,(H,16,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJSRZWCQYTVEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCN2C(=O)C3=C(NC2=S)N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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